2-(m-Tolyl)nicotinic acid

Descripción general

Descripción

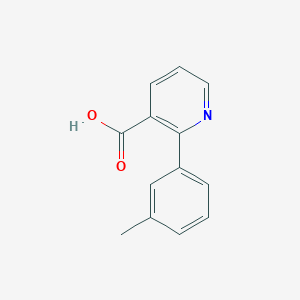

It is a white crystalline solid with a molecular formula of C13H11NO2 and a molecular weight of 213.23 g/mol . This compound is a key component in various chemical and pharmaceutical applications due to its unique structure and properties.

Mecanismo De Acción

Target of Action

The primary target of 2-(m-Tolyl)nicotinic acid is the Neuronal acetylcholine receptor alpha-4 (CHRNA4) . This receptor is a successful target for several diseases, including aneurysm/dissection, hypertensive crisis, and hypotension . After binding acetylcholine, the AChR responds by an extensive change in conformation that affects all subunits and leads to the opening of an ion-conducting channel across the plasma membrane permeable to sodium ions .

Mode of Action

For instance, methyl nicotinate, a related compound, is known to act as a peripheral vasodilator, enhancing local blood flow at the site of application . It is thought to promote the release of prostaglandin D2, which is strictly locally-acting due to its short half-life .

Biochemical Pathways

The biochemical pathways affected by this compound are likely to be similar to those of other nicotinic acid derivatives. For instance, nicotine, a well-known nicotinic acid derivative, is metabolized via three main pathways: the pyridine pathway, the pyrrolidine pathway, and the variant of the pyridine and pyrrolidine pathway (VPP pathway) . These pathways involve the transformation of nicotine into various metabolites, some of which are hydroxylated in the pyridine ring or modified in the side chain with active groups .

Pharmacokinetics

For instance, following topical administration, methyl nicotinate acts as a peripheral vasodilator to enhance local blood flow at the site of application . Inhibiting nicotine metabolism in rats can enhance the residence of brain nicotine and its local neurotransmitter effects .

Result of Action

Related compounds such as nicotine are known to interact with nicotinic acetylcholine receptors (nachrs) in the brain, influencing neuronal excitability and cell signaling mechanisms . This interaction can contribute to the development or maintenance of dependence .

Análisis Bioquímico

Biochemical Properties

It is known that nicotinic acid, a precursor of this compound, is involved in the formation of NAD and NADP, two crucial coenzymes in redox reactions . Therefore, it is plausible that 2-(m-Tolyl)nicotinic acid may interact with enzymes, proteins, and other biomolecules in a similar manner.

Cellular Effects

The specific cellular effects of this compound are currently unknown. Nicotinic acid and its derivatives are known to have significant impacts on cellular processes. For instance, they can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Dosage Effects in Animal Models

Studies on related compounds such as niacin have shown that the effects can vary with dosage .

Metabolic Pathways

Nicotinic acid, a related compound, is involved in the synthesis of NAD and NADP, two crucial coenzymes in redox reactions .

Transport and Distribution

Studies on related compounds suggest that they are transported via specific carrier-mediated systems .

Subcellular Localization

Related compounds such as nicotinic acid are known to be involved in various cellular processes, suggesting that they may be localized to specific compartments or organelles .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(m-Tolyl)nicotinic acid typically involves the reaction of 3-methylbenzyl chloride with nicotinic acid under specific conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is heated to facilitate the reaction. The product is then purified through recrystallization .

Industrial Production Methods

On an industrial scale, the production of nicotinic acid derivatives, including this compound, often involves the oxidation of 3-methylpyridine or 5-ethyl-2-methylpyridine with nitric acid. This method is preferred due to its efficiency and scalability .

Análisis De Reacciones Químicas

Types of Reactions

2-(m-Tolyl)nicotinic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents such as nitric acid for nitration or bromine for bromination are employed.

Major Products Formed

The major products formed from these reactions include various substituted nicotinic acids, alcohols, and halogenated derivatives, depending on the specific reaction conditions and reagents used .

Aplicaciones Científicas De Investigación

2-(m-Tolyl)nicotinic acid has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Comparación Con Compuestos Similares

Similar Compounds

Nicotinic Acid:

2-Chloronicotinic Acid: Another derivative with similar chemical properties but different biological activities.

3-Methylpyridine: A precursor in the synthesis of 2-(m-Tolyl)nicotinic acid.

Uniqueness

This compound is unique due to its specific substitution pattern on the aromatic ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications .

Actividad Biológica

2-(m-Tolyl)nicotinic acid, a derivative of nicotinic acid, has garnered attention for its potential biological activities, including antimicrobial, anti-inflammatory, and cardiovascular effects. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a pyridine ring substituted with a m-tolyl group and a carboxylic acid functional group. This unique structure influences its reactivity and biological interactions compared to other nicotinic acid derivatives.

| Compound Name | Structure Features | Notable Activities |

|---|---|---|

| This compound | Pyridine ring with m-tolyl substitution | Antimicrobial, anti-inflammatory |

| Nicotinic Acid | Pyridine ring with carboxylic acid | Cholesterol regulation |

| 6-(o-Tolyl)nicotinic Acid | Similar structure with o-tolyl substitution | Potential anti-inflammatory effects |

| 3-(p-Tolyl)nicotinic Acid | p-tolyl substitution on pyridine | Investigated for antimicrobial activity |

| 5-(4-Fluorophenyl)nicotinic Acid | Fluorophenyl substitution | Explored for anticancer properties |

Target of Action

The primary target of this compound is the neuronal acetylcholine receptor alpha-4 (CHRNA4) . This receptor plays a crucial role in neurotransmission and is implicated in various neurological conditions.

Mode of Action

Similar to other nicotinic acid derivatives, it may act as a peripheral vasodilator, enhancing local blood flow. The compound likely influences cellular processes by affecting signaling pathways, gene expression, and metabolism.

Biochemical Pathways

Nicotinic acid derivatives are known to participate in the formation of NAD and NADP, essential coenzymes in redox reactions. The specific pathways for this compound remain to be fully elucidated but are expected to share similarities with those of other derivatives.

Antimicrobial Properties

Preliminary studies indicate that this compound exhibits antimicrobial activity against various pathogens. Its effectiveness can be attributed to its ability to disrupt microbial cell membranes or inhibit essential metabolic pathways.

Anti-inflammatory Effects

Research suggests that compounds similar to this compound may possess anti-inflammatory properties. These effects could be mediated through the modulation of inflammatory cytokines and pathways involved in immune response.

Cardiovascular Applications

The compound is being explored for its potential therapeutic applications in treating cardiovascular diseases. Nicotinic acid has been shown to improve lipid profiles by increasing HDL cholesterol and decreasing LDL cholesterol levels, which may also apply to its derivatives.

Case Studies and Research Findings

- Nicotinic Acid and Cardiovascular Health : A study indicated that high-dose modified-release nicotinic acid significantly reduces carotid atherosclerosis in patients treated with statins. The treatment led to an increase in HDL-C by 23% and a decrease in LDL-C by 19% over 12 months .

- Safety and Tolerability : Prolonged-release formulations of nicotinic acid were well tolerated among patients with dyslipidemia, supporting its use in managing cardiovascular risks associated with low HDL cholesterol .

- Comparative Studies : In comparing various nicotinic acid derivatives, the unique m-tolyl substitution in this compound may enhance its biological activity compared to other structural analogs .

Propiedades

IUPAC Name |

2-(3-methylphenyl)pyridine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO2/c1-9-4-2-5-10(8-9)12-11(13(15)16)6-3-7-14-12/h2-8H,1H3,(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIRQQICBFGVQSB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C2=C(C=CC=N2)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80680743 | |

| Record name | 2-(3-Methylphenyl)pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80680743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1226205-71-5 | |

| Record name | 2-(3-Methylphenyl)pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80680743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.